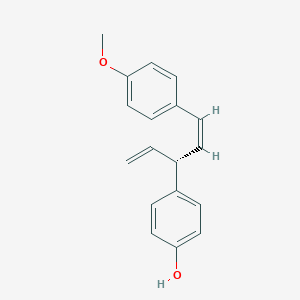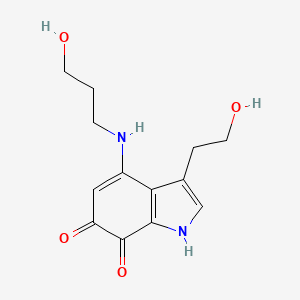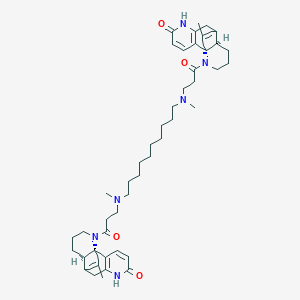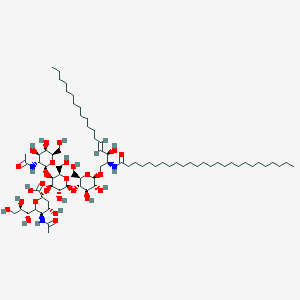
Ganglioside GM2 (d18:1/26:0)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ganglioside GM2 (D18:1/26:0), also known as ganglioside GM2 or ii3neuacggose3cer, belongs to the class of organic compounds known as galnacb1-4galb1-4glc- (ganglio series). These are neutral glycosphingolipids in which the root sequence is GalNAcb1-4Galb1-4Glc. Ganglioside GM2 (D18:1/26:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Ganglioside GM2 (D18:1/26:0) has been found in human brain tissue, and has also been primarily detected in breast milk. Within the cell, ganglioside GM2 (D18:1/26:0) is primarily located in the membrane (predicted from logP) and endosome.
Ganglioside GM2 (d18:1/26:0) is a glycosylceramide.
Aplicaciones Científicas De Investigación
Role in Neurodegenerative Diseases
Gangliosides, including GM2, are crucial in the nervous system's structure and function. Research has shown that abnormalities in ganglioside metabolism can lead to neurodegenerative diseases. For instance, GM2 accumulates in Tay-Sachs disease due to defective lysosomal enzymes responsible for its degradation, leading to neurodegeneration. Advanced analytical methods like mass spectrometry have been employed to profile gangliosides in neurological conditions, providing insights into their roles in disease mechanisms and potential therapeutic targets (Robu et al., 2016; Sandhoff & Harzer, 2013).
Diagnostic and Therapeutic Applications in Cancer
Ganglioside GM2 has been identified as a tumor-associated antigen in various cancers, including melanoma and neuroblastoma. It is involved in tumor cell proliferation, migration, and immune evasion. Targeting GM2 with monoclonal antibodies has emerged as a promising therapeutic strategy, as these antibodies can induce direct tumor cell death and enhance the efficacy of conventional cancer treatments (Horwacik & Rokita, 2015; Ozkaynak et al., 2000).
Impact on Metabolic Disorders
Studies have shown that gangliosides, including GM2, can influence insulin sensitivity and metabolic pathways. Mice lacking GM3 synthase, and by extension unable to synthesize GM2, displayed enhanced insulin sensitivity and resistance to diet-induced obesity. This suggests that GM2 might play a role in regulating insulin receptor function and could be a target for treating metabolic disorders like type 2 diabetes (Yamashita et al., 2003).
Applications in Neuroscience Research
Ganglioside GM2 has been extensively studied in the context of neuronal development and function. Its distribution and alterations in the brain have been linked to various aspects of neurobiology, from cell differentiation and survival to synaptic function. Techniques such as imaging mass spectrometry have been utilized to map the distribution of GM2 and other gangliosides in the brain, providing valuable insights into their neurobiological functions and the impact of their dysregulation in diseases (Weishaupt et al., 2015; Caughlin et al., 2017).
Insights from Analytical Chemistry
Advancements in analytical chemistry, particularly mass spectrometry, have enabled detailed profiling and structural analysis of gangliosides like GM2. This has not only facilitated a deeper understanding of their biological functions but also aided in the identification of ganglioside patterns associated with diseases, paving the way for novel diagnostic markers and therapeutic targets (Zamfir et al., 2011; Gantner et al., 2014).
Propiedades
Nombre del producto |
Ganglioside GM2 (d18:1/26:0) |
|---|---|
Fórmula molecular |
C75H137N3O26 |
Peso molecular |
1496.9 g/mol |
Nombre IUPAC |
(2S,4S,5R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-(hexacosanoylamino)-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C75H137N3O26/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-28-30-32-34-36-38-40-42-58(88)78-51(52(85)41-39-37-35-33-31-29-18-16-14-12-10-8-6-2)48-97-72-65(93)64(92)67(56(46-81)99-72)101-73-66(94)70(68(57(47-82)100-73)102-71-60(77-50(4)84)63(91)62(90)55(45-80)98-71)104-75(74(95)96)43-53(86)59(76-49(3)83)69(103-75)61(89)54(87)44-79/h39,41,51-57,59-73,79-82,85-87,89-94H,5-38,40,42-48H2,1-4H3,(H,76,83)(H,77,84)(H,78,88)(H,95,96)/b41-39+/t51-,52+,53-,54+,55+,56+,57+,59+,60+,61+,62-,63+,64+,65+,66+,67+,68-,69?,70+,71-,72+,73-,75-/m0/s1 |
Clave InChI |
MSUCTRZPJLOZLE-KKBFWMGOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@@H]([C@H](C(O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Descripción física |
Solid |
Solubilidad |
Insoluble |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



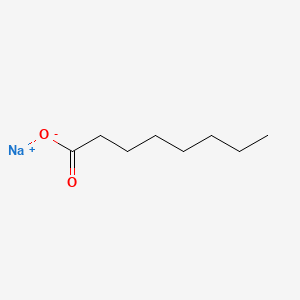
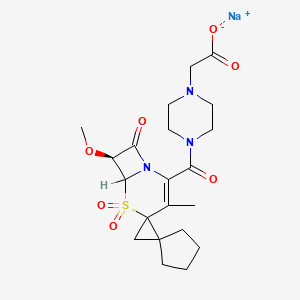
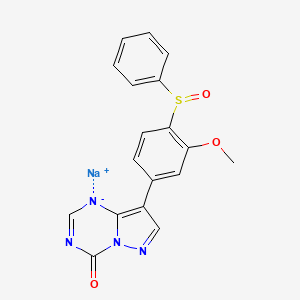
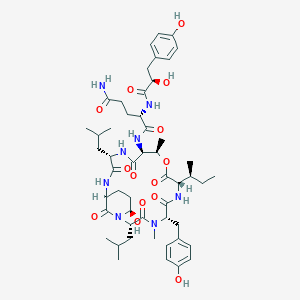
![(2S,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)-2-iodophenyl]-N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1260242.png)
![[5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone](/img/structure/B1260243.png)
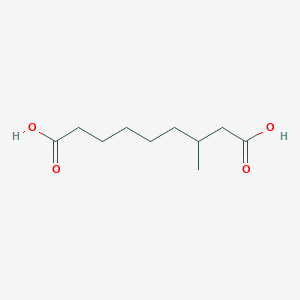
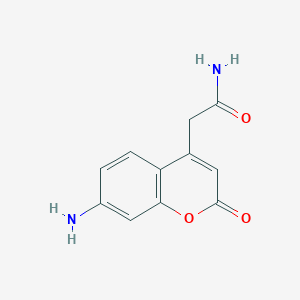
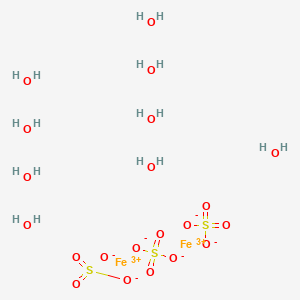
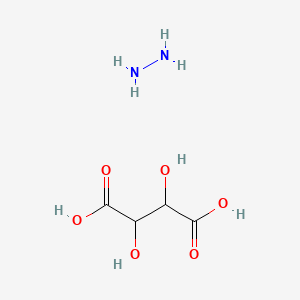
![Pyrazolo[1,5-f]phenanthridine](/img/structure/B1260251.png)
